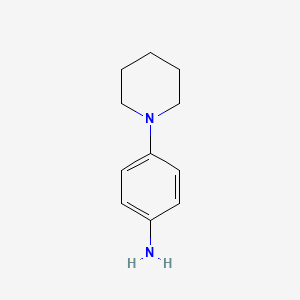

4-Piperidinoaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOSOIXYPHKEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328722 | |

| Record name | 4-Piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-60-6 | |

| Record name | 4-Piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Piperidinoaniline and Its Derivatives

Direct Synthesis Approaches to 4-Piperidinoaniline

Direct synthesis methods focus on creating the this compound structure from precursors that already contain either the piperidine (B6355638) or the aniline (B41778) moiety.

Reduction of Nitro-precursors to Aminophenylpiperidine

A common and straightforward method for the synthesis of this compound involves the reduction of a nitro-precursor, specifically 1-(4-nitrophenyl)piperidine (B1293623). molbase.commolaid.com This approach is advantageous as the nitro group can be readily reduced to an amino group under various conditions. A widely used method for this transformation is catalytic hydrogenation. commonorganicchemistry.comprimescholars.com

The process typically involves reacting 1-(4-nitrophenyl)piperidine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate. commonorganicchemistry.com The system is first degassed and then placed under a hydrogen atmosphere, often using a balloon or a Parr apparatus for reactions requiring higher pressure. commonorganicchemistry.comyoutube.com The catalyst is subsequently removed by filtration to yield this compound. youtube.com

Table 1: Conditions for the Reduction of 1-(4-nitrophenyl)piperidine

| Catalyst | Reagents | Solvent | Key Features |

| 10% Pd/C | H₂ (1 atm) | EtOAc | Reaction stirred overnight. commonorganicchemistry.com |

| 10% Pd/C | H₂ | EtOH | System degassed before reaction. commonorganicchemistry.com |

| Pd/C | H₂ | MeOH | Reaction stirred for 16 hours. commonorganicchemistry.com |

Buchwald-Hartwig Amination and Deprotection Strategies

The Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com This reaction allows for the coupling of an aryl halide or triflate with an amine. wikipedia.org In the context of this compound synthesis, this could involve coupling piperidine with a protected 4-haloaniline derivative or coupling a protected piperidine with a 4-haloaniline.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgorgsyn.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often enhancing reaction efficiency. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the desired aryl amine. youtube.com

For the synthesis of this compound, a strategy could involve the Buchwald-Hartwig amination of a protected piperidine, such as N-Boc-4-aminopiperidine, with a suitable aryl halide. Subsequent deprotection of the Boc group would yield the final product. researchgate.netdtic.mil For instance, the deprotection of a Boc-protected intermediate can be achieved using strong acids like 4M HCl in dioxane. dtic.mil

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

| Catalyst | Facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂. beilstein-journals.orgorgsyn.org |

| Ligand | Stabilizes the palladium catalyst and enhances reactivity. | XPhos, SPhos, BrettPhos, BINAP, DDPF. wikipedia.orgyoutube.com |

| Base | Activates the amine for coupling. | KOt-Bu, K₂CO₃. beilstein-journals.orgorgsyn.org |

| Reactants | Aryl halide/triflate and an amine. | Aryl bromides, piperidine derivatives. beilstein-journals.orgresearchgate.net |

Palladium-Catalyzed Hydrogenation Methods

Palladium-catalyzed hydrogenation is a versatile method used not only for the reduction of nitro groups but also for other transformations in the synthesis of piperidine derivatives. mdpi.com For example, it can be used for the reduction of a pyridine (B92270) ring to a piperidine ring. mdpi.com This method can be applied to precursors where a pyridine ring is attached to a protected or masked aniline moiety.

The reaction conditions are similar to those used for nitro group reduction, typically involving a Pd/C catalyst and a hydrogen source. commonorganicchemistry.com The choice of solvent and reaction conditions can be optimized to achieve the desired transformation. mdpi.com For instance, the hydrogenation of certain pyridine derivatives can be promoted by converting them to their corresponding pyridine salts, which can help to avoid catalyst deactivation. mdpi.com

Synthesis of Piperidine Ring Systems with 4-Aminophenyl Moiety Integration

An alternative to direct functionalization is the construction of the piperidine ring itself, with the 4-aminophenyl group being incorporated during the synthesis.

Intramolecular Cyclization Reactions in Piperidine Formation

Intramolecular cyclization is a key strategy for forming the piperidine ring. mdpi.com This involves a precursor molecule that contains both the nitrogen atom and a reactive site that can undergo ring closure to form the six-membered piperidine ring. mdpi.com

One such approach is reductive aminocyclization. For example, functionalized N-benzyloxycarbonylpiperidin-2-ones can be opened by a carbanion, followed by a reductive aminocyclization to form substituted piperidines. researchgate.net Another method involves the intramolecular hydroamination of alkenes, where an amino group adds across a double bond within the same molecule to form the heterocyclic ring. organic-chemistry.org

Asymmetric Synthesis Approaches to Chiral Piperidines

The synthesis of chiral piperidines is of great interest due to their prevalence in pharmaceuticals. snnu.edu.cnnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies have been developed for the asymmetric synthesis of piperidines. One approach involves the use of chiral catalysts. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to chiral piperidines. snnu.edu.cn Another method utilizes a chiral copper catalyst to mediate the δ C-H cyanation of acyclic amines, leading to enantioenriched δ-amino nitriles that can be cyclized to form chiral piperidines. nih.gov

Chiral pool synthesis, which uses readily available chiral starting materials like amino acids, is another important strategy. researchgate.net Additionally, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction, which are then removed after the desired stereocenter is set. researchgate.net

Metal-Catalyzed Cyclization in Piperidine Synthesis

Metal-catalyzed cyclization reactions are powerful tools for the construction of piperidine rings, offering high efficiency and stereocontrol. researchgate.net These methods often involve the intramolecular cyclization of an amine onto an alkene or other unsaturated moiety, facilitated by a transition metal catalyst. researchgate.nettandfonline.com Various metals, including palladium, rhodium, copper, and gold, have been employed to catalyze these transformations. researchgate.netacs.orgmdpi.com

Palladium catalysis, for instance, enables the Wacker-type aerobic oxidative cyclization of alkenes, providing access to a range of nitrogen heterocycles, including piperidines. organic-chemistry.org Similarly, Pd-catalyzed reactions of vinyl iodides with N-tosylhydrazones can generate η³-allyl ligands, which, upon intramolecular trapping by a nitrogen nucleophile, yield piperidine derivatives. organic-chemistry.org Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes for piperidine synthesis. mdpi.com Furthermore, copper-catalyzed intramolecular C–H amination presents another route, although many reported systems tend to favor the formation of five-membered pyrrolidines, the synthesis of piperidines is also achievable. acs.org

Table 1: Examples of Metal-Catalyzed Cyclization for Piperidine Synthesis

| Catalyst System | Substrate Type | Reaction Type | Key Features |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ / O₂ | Alkenylamines | Wacker-type aerobic oxidative cyclization | Access to various N-heterocycles including piperidines. organic-chemistry.org |

| Palladium(0) / N-tosylhydrazone | Vinyl iodides | η³-allyl ligand formation and trapping | Assembles ligands through carbene insertion for subsequent cyclization. organic-chemistry.org |

| Gold(I) complex / Iodine(III) oxidant | Non-activated alkenes | Oxidative amination | Difunctionalization of a double bond with simultaneous N-heterocycle formation. mdpi.com |

| Copper(I) / N-Fluorobenzenesulfonimide | Linear amines | Intramolecular C-H amination | Involves a Cu(I)/Cu(II) catalytic cycle. acs.org |

Radical Cyclization for Piperidine Scaffolds

Radical cyclization offers a complementary approach for piperidine ring construction, often proceeding under mild conditions and tolerating a wide range of functional groups. rsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure. mdpi.comnih.gov

One common strategy is the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to afford polysubstituted piperidines. rsc.org Another method involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The choice of radical initiator and hydrogen atom donor can significantly influence the reaction's outcome and stereoselectivity. For example, using tris(trimethylsilyl)silane (B43935) (TTMSS) instead of the more common tributyltin hydride (TBTH) has been shown to dramatically enhance the diastereoselectivity in the synthesis of 2,4-disubstituted piperidines. organic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. organic-chemistry.org

More complex radical cascades have also been developed. A method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes initiated by triethylborane (B153662) involves two successive cyclizations and a cyclopropane (B1198618) cleavage to form the six-membered ring. mdpi.comnih.gov

Table 2: Comparison of Reagents in Radical Cyclization of 7-substituted-6-aza-8-bromooct-2-enoates

| Reagent | Typical trans/cis Ratio | Key Observation |

|---|---|---|

| Tributyltin hydride (TBTH) | 3:1 to 6:1 | Standard outcome with moderate diastereoselectivity. organic-chemistry.org |

| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | Significant enhancement in diastereoselectivity due to a rearrangement cascade. organic-chemistry.org |

Intramolecular Nucleophilic Substitution/Cyclization

The formation of piperidines via intramolecular nucleophilic substitution is a classical and reliable strategy. scribd.com This method involves a linear precursor containing a nitrogen nucleophile and a suitable leaving group at appropriate positions, which cyclizes to form the piperidine ring. A one-pot cyclization/reduction cascade of halogenated amides has been developed, where trifluoromethanesulfonic anhydride (B1165640) is used for amide activation, followed by reduction and intramolecular nucleophilic substitution. nih.gov This metal-free approach is effective for producing various N-substituted piperidines. nih.govresearchgate.net

Another innovative method combines radical addition and intramolecular nucleophilic substitution. A one-step synthesis of 3,3,4,4-tetrafluorinated piperidines from nitrones and tetrafluorinated iodobromobutane has been described. beilstein-journals.org The reaction mechanism involves a visible-light-promoted radical addition to the nitrone, followed by an intramolecular N-alkylation (an SN2 reaction) to form a cyclic N-oxide, which is subsequently reduced. beilstein-journals.org

Multi-component Reactions for Piperidone Scaffolds

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are highly efficient for building complex molecular scaffolds like piperidones. rsc.orgsci-hub.se Piperidones, particularly 4-piperidones, are versatile intermediates that can be readily converted to piperidines. dtic.mil

The classical synthesis of 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil More advanced MCRs offer more direct routes. For instance, densely functionalized piperidine derivatives have been synthesized via a five-component reaction, showcasing the power of MCRs to rapidly build complexity. mdpi.com The development of catalytic systems, including the use of ionic liquids, can improve the efficiency and reaction conditions of these transformations. mdpi.com Spiropyrrolidines fused to a piperidone core have been synthesized via a [3+2]-dipolar cycloaddition, which is a type of MCR involving 3-(ylidene)-N-substituted-4-piperidones, an isatin, and sarcosine. nih.gov

Hydrogenation of Pyridine Derivatives for Piperidine Synthesis

The catalytic hydrogenation of readily available pyridine derivatives is one of the most direct and economical routes to piperidines. mdpi.comdtic.mil This transformation involves the saturation of the aromatic pyridine ring. While various heterogeneous catalysts like Raney Ni and PtO₂ have been used, they often require harsh conditions. liv.ac.uk Modern methods frequently employ homogeneous or heterogeneous catalysts based on noble metals like rhodium and palladium to achieve high activity and selectivity under milder conditions. liv.ac.ukmdpi.com A general strategy to enhance the reactivity of the pyridine ring towards reduction is its quaternization into a pyridinium (B92312) salt. liv.ac.ukgoogle.com

Rhodium-Catalyzed Hydrogenation

Rhodium catalysts are highly effective for the hydrogenation of pyridines and their salts. osti.gov A notable method involves a rhodium-catalyzed reductive transamination of pyridinium salts to access N-aryl piperidines. acs.org This process is triggered by the transfer hydrogenation of the pyridinium ring with formic acid, leading to a dihydropyridine (B1217469) intermediate that is hydrolyzed and then undergoes reductive amination with an external amine. acs.org

The complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to be a particularly efficient catalyst for the transfer hydrogenation of various quaternary pyridinium salts using a formic acid/triethylamine mixture. liv.ac.ukdicp.ac.cn This system operates under mild conditions (e.g., 40°C) and can achieve high chemoselectivity, yielding either fully saturated piperidines or partially reduced tetrahydropyridines depending on the substrate's substitution pattern. liv.ac.uk

Table 3: Overview of Rhodium-Catalyzed Hydrogenation of Pyridinium Salts

| Catalyst System | Hydrogen Source | Key Features | Resulting Products |

|---|---|---|---|

| [Cp*RhCl₂]₂ / KI | HCOOH/NEt₃ | Mild conditions (40°C), low catalyst loading. liv.ac.ukdicp.ac.cn | Piperidines or 1,2,3,6-tetrahydropyridines. liv.ac.uk |

| [Cp*RhCl₂]₂ / H₂O / Amine | HCOOH | Reductive transamination process, skeletal editing. acs.org | N-(hetero)aryl piperidines. acs.org |

| Rhodium(I) complex / Pinacol borane (B79455) | Pinacol borane | Dearomatization/hydrogenation process, highly diastereoselective. mdpi.com | All-cis-(multi)fluorinated piperidines. mdpi.com |

Palladium-Catalyzed Hydrogenation

Palladium-on-carbon (Pd/C) is a widely used, commercially available, and robust heterogeneous catalyst for the hydrogenation of pyridines. google.com It can efficiently catalyze the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent. organic-chemistry.org

Palladium catalysis has also been applied to the synthesis of highly valuable fluorinated piperidines from fluoropyridines. mdpi.com This approach is often effective for substrates that are not amenable to rhodium catalysis and can be performed in the presence of air and moisture. mdpi.com The chemoselectivity of Pd-catalyzed hydrogenation can be finely tuned. For example, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of an acidic additive can selectively yield either pyridylmethylamines (reduction of nitrile only) or piperidylmethylamines (reduction of both nitrile and the pyridine ring). rsc.org This control is achieved under mild conditions (30–50 °C, 6 bar H₂). rsc.org

Table 4: Selected Palladium-Catalyzed Hydrogenation Methods

| Catalyst System | Substrate | Key Features | Product |

|---|---|---|---|

| Pd/C | Fluoropyridines | Effective for substrates inaccessible by Rh catalysis; moisture tolerant. mdpi.com | Fluorinated piperidines. mdpi.com |

| Pd/C / H₂SO₄ | Pyridinecarbonitriles | Chemoselectivity tuned by acidic additive amount. rsc.org | Pyridyl- or piperidylmethylamines. rsc.org |

| Pd/C / Ammonium formate | Pyridine N-oxides | Efficient hydrogen transfer reduction. organic-chemistry.org | Piperidines. organic-chemistry.org |

Borenium-Catalyzed Hydrogenation

A significant metal-free approach for the synthesis of piperidines from pyridine precursors is through borenium-catalyzed hydrogenation. mdpi.comnih.gov This method stands as a non-metal alternative to traditional transition-metal-catalyzed reductions. nih.gov Researchers have found that borenium ions, in the presence of hydrosilanes, can diastereoselectively reduce substituted pyridines to piperidines. nih.govresearchgate.net The use of hydrosilanes is critical as it helps prevent the formation of a product-catalyst adduct, which could otherwise deactivate the catalyst. nih.govthieme-connect.com

The reaction conditions are often mild for bis-substituted pyridines; however, for ortho-substituted derivatives, an increase in pressure and temperature may be required. nih.govresearchgate.net A notable advancement in this area is the development of a B(C6F5)3-catalyzed hydroboration/hydrogenation cascade reduction of pyridines. sci-hub.se This method has proven particularly effective for 2,3-disubstituted pyridines, yielding piperidines with high cis-selectivity. sci-hub.se Mechanistic studies suggest a cooperative role where the pyridine substrate and the resulting piperidine product act as bases in conjunction with the borane catalyst to activate molecular hydrogen. sci-hub.se

Another strategy involves generating homogeneous borane catalysts in situ from alkenes and HB(C6F5)2, which has been successful in producing a variety of piperidines in high yields and with excellent cis-stereoselectivities. researchgate.net The combination of hydrogen and a hydrosilane in borenium-catalyzed reductions allows for milder reaction conditions and minimizes catalyst deactivation. thieme-connect.com

Table 1: Research Findings in Borenium-Catalyzed Hydrogenation of Pyridines

| Catalyst System | Substrate Type | Key Feature | Outcome | Reference(s) |

|---|---|---|---|---|

| Borenium ions / Hydrosilanes | Substituted Pyridines | Metal-free alternative; Hydrosilane prevents catalyst deactivation | Diastereoselective reduction to piperidines | nih.gov, researchgate.net |

| B(C6F5)3 | 2,3-disubstituted Pyridines | Hydroboration/hydrogenation cascade | High yields and high cis-selectivity | sci-hub.se |

| In situ generated borane catalysts | Various Pyridines | Metal-free direct hydrogenation | High yields with excellent cis-stereoselectivities | researchgate.net |

| Borenium ion / H₂ / Hydrosilane | Substituted Pyridines | Milder conditions, minimized catalyst deactivation | Effective reduction, tolerates CF₃ and Cl groups | thieme-connect.com, acs.org |

Cycloaddition Reactions for Piperidine Ring Construction

Cycloaddition reactions offer a powerful and atom-economical strategy for the construction of the piperidine ring, allowing for a rapid increase in molecular complexity with a high degree of stereochemical control. nih.gov

[4+2] Cycloaddition for Piperidines

The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for synthesizing piperidine derivatives. nih.gov One notable example involves the catalytic asymmetric [4+2] cycloaddition of 1-azadienes with nitroalkenes, using the earth-abundant metal zinc as a catalyst. nih.gov This reaction proceeds with high diastereoselectivity and regioselectivity. nih.gov A stepwise mechanism is proposed, involving an initial Michael-type addition followed by cyclization, which explains the reaction's success between two electron-deficient partners. nih.gov

Palladium catalysis has also been employed in [4+2] cycloadditions. For instance, amido-tethered allylic carbonates react with oxazol-5-(4H)-ones under mild conditions to yield various piperidine derivatives. rsc.org This process is thought to proceed via an aza-1,4-dipole intermediate. rsc.org Furthermore, a four-component reaction combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can generate a 2-azadiene in situ, which then undergoes an intermolecular Diels-Alder reaction to form complex piperidone scaffolds. researchgate.net

Table 2: Examples of [4+2] Cycloaddition for Piperidine Synthesis

| Catalyst / Method | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Zn(II) / F-BOPA ligand | 1-Azadienes and Nitroalkenes | Tetrahydropyridines | Highly diastereo- and regio-selective; Stepwise mechanism | nih.gov |

| Palladium(0) | Amido-tethered allylic carbonates and Oxazol-5-(4H)-ones | Piperidine-2,6-dione derivatives | Mild conditions; Proceeds via aza-1,4-dipole | rsc.org |

| Four-component reaction | Aldehyde, LiHMDS, Acyl chloride, Dienophile | Polysubstituted Piperidones | In situ generation of 2-azadiene; High skeletal and stereochemical diversity | researchgate.net |

| Boronyl radical | 3-Aroyl azetidines and Alkenes | Polysubstituted Piperidines | Metal-free; High modularity and atom economy | researchgate.net |

Intramolecular Alder-ene Reactions

The intramolecular Alder-ene reaction provides another elegant route to construct the piperidine skeleton. A notable development in this area is the use of a chiral N,N'-dioxide/nickel(II) complex as a catalyst for the asymmetric intramolecular Alder-ene reaction of 1,7-dienes. mdpi.comrsc.org This method is effective for creating 3,4-disubstituted piperidine derivatives, among other heterocycles, with high yields and excellent diastereo- and enantioselectivities. rsc.org The reaction utilizes an alkene as the enophile and demonstrates the power of nickel catalysis in facilitating this type of cyclization. mdpi.comrsc.org While magnesium and copper complexes can also be used, nickel has been shown to provide superior enantioselectivity. mdpi.com

Solvent-Free Synthetic Methods for Derivatives

Solvent-free synthesis, often conducted under thermal conditions or with grinding, represents a green chemistry approach that can be applied to the preparation of heterocyclic derivatives. mdpi.comsioc-journal.cnoiccpress.com For instance, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized through a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, resulting in good yields and short reaction times. mdpi.com

Similarly, piperidin-4-one derivatives have been synthesized using a deep eutectic solvent (DES) of glucose-urea as an inexpensive and effective reaction medium, highlighting a move towards more environmentally benign synthetic methods. asianpubs.org The synthesis of thioamidoguanidine derivatives has also been achieved under solvent-free grinding conditions, offering advantages such as simple operation and mild reaction conditions. sioc-journal.cn These examples underscore a broader trend towards developing efficient and sustainable synthetic protocols for heterocyclic compounds that could be applicable to this compound derivatives.

Derivatization Strategies of this compound

The functionalization of the this compound scaffold is key to modifying its properties and exploring its chemical space. Derivatization can occur at several positions, but functionalization of the piperidine nitrogen is a primary strategy.

N-Substitution and Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for substitution and functionalization. The choice of protecting group on the piperidine nitrogen can strategically direct C-H functionalization to specific sites on the ring. nih.gov This site selectivity is controlled by the interplay between the catalyst and the protecting group. nih.gov

For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to different positions of the piperidine ring. nih.gov

Using an N-Boc protecting group with a Rh₂(R-TCPTAD)₄ catalyst, or an N-brosyl group with a Rh₂(R-TPPTTL)₄ catalyst, directs functionalization to the C-2 position . nih.gov

Conversely, using an N-α-oxoarylacetyl protecting group in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst drives the functionalization to the sterically most accessible C-4 position . nih.gov

This strategic use of protecting groups and catalysts allows for the selective synthesis of 2-substituted or 4-substituted piperidine analogues from the same parent structure, demonstrating a high level of control in the derivatization process. nih.gov

Modification of the Aniline Moiety for Advanced Applications

The primary aromatic amine of the aniline moiety in this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of molecules for advanced applications.

Acylation and Urea (B33335) Formation : The nucleophilic amino group readily reacts with acylating agents, such as acyl chlorides or anhydrides, to form amide derivatives. This reaction is fundamental in medicinal chemistry for building complex structures. For instance, in the synthesis of certain kinase inhibitors, an anilidopiperidine scaffold's amino group is reacted with an isocyanate to form a urea linkage, a common pharmacophore in drug molecules. google.com

Diazotization : Like other anilines, the amino group of this compound can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring. The formation of this compound diazonium sulfate (B86663) has been reported. nih.gov

Multicomponent Reactions : The aniline nitrogen can act as the amine component in various multicomponent reactions (MCRs), such as the Ugi or Strecker reactions, enabling the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. nih.govimmunocure.us

Formation of Complex Scaffolds from this compound Precursors

The rigid, well-defined structure of this compound makes it an excellent precursor for constructing complex molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.

Opioid Analgesics : The 4-anilidopiperidine framework is the core structure of potent synthetic opioids like fentanyl. In the development of new analogues, the phenethyl group of fentanyl has been replaced with various amino acids, ligated to the piperidine nitrogen, to explore structure-activity relationships at opioid receptors. nih.gov This demonstrates how the core scaffold, derived from anilinopiperidine precursors, is systematically modified to create new biologically active agents. nih.gov

PROTACs (Proteolysis-Targeting Chimeras) : The this compound scaffold is increasingly used in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. wikipedia.org Rigid linkers are crucial for the efficacy of PROTACs, and derivatives of this compound, such as 4-aryl piperidines, are employed as these structural linkers. libretexts.orgwikipedia.org They serve to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, initiating the cell's natural protein disposal process. nih.gov

Multicomponent Piperidine Synthesis : Beyond using the aniline as a component, the entire piperidine ring system can be constructed through one-pot multicomponent reactions that bring together aldehydes, amines, and dicarbonyl compounds, offering a convergent and efficient route to highly substituted piperidine structures. bas.bg

Medicinal Chemistry Applications and Pharmacological Research of 4 Piperidinoaniline Derivatives

Role of Piperidine (B6355638) Moiety in Drug Discovery

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, present in over 70 commercially available drugs. researchgate.netelsevier.com This six-membered nitrogen-containing heterocycle is a cornerstone in drug design due to its favorable physicochemical properties. nih.govnih.gov The piperidine moiety can influence a molecule's lipophilicity, polarity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. enamine.net Its presence can enhance membrane permeability and modulate interactions with biological targets. researchgate.net

The introduction of chiral piperidine scaffolds can further refine a drug candidate's profile by enhancing biological activity, improving selectivity for the intended target, and potentially reducing off-target toxicity. thieme-connect.com The piperidine framework is found in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents, underscoring its broad utility in medicinal chemistry. researchgate.netelsevier.comencyclopedia.pub

The synthesis of drug candidates featuring the 4-piperidinoaniline core involves various established and innovative chemical strategies. A common approach to creating derivatives is through the modification of the aniline (B41778) nitrogen or the piperidine ring.

A documented synthetic route for a this compound derivative involves a multi-step process. The synthesis begins with the reduction of a 4-nitro group on a pyridine (B92270) ring to an aniline. This is followed by the protection of the resulting piperidine moiety with a tert-butyloxycarbonyl (Boc) group. The final key step is a Buchwald-Hartwig amination reaction to couple the protected piperidinoaniline with another molecular fragment, followed by the removal of the Boc protecting group under acidic conditions to yield the final compound. acs.org

Other synthetic methodologies applicable to the derivatization of related scaffolds include reductive amination, acylation, and sulfonylation. nih.gov For instance, reductive amination can be used to couple a precursor like 4-amino-1-Boc-piperidine with an aldehyde to form a key intermediate, which can then be further modified. nih.gov Multi-component reactions have also been developed as an efficient strategy for creating highly functionalized piperidine scaffolds. mdpi.com

General Synthetic Scheme for a this compound Derivative

A representative synthetic pathway for a kinase inhibitor incorporating the this compound moiety.

Image adapted from a description of a synthesis route. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, these studies have elucidated how specific structural modifications influence their interaction with biological targets.

For Kinase Inhibitors: SAR studies on a series of c-KIT inhibitors revealed that substitutions on both the benzene (B151609) and piperidine rings are critical for activity. The introduction of a methyl group at the fourth position of the benzene ring and on the piperidine ring was found to be important for inhibitory activity against c-KIT. mdpi.com Conversely, shifting an ether linkage from the four-position to the three-position of the piperidine ring abolished the c-KIT inhibitory activity. mdpi.com In another series of inhibitors, the 4-anilinopyrimidine core, a structure related to this compound, was identified as a key scaffold for dual inhibitors of KIT and platelet-derived growth factor receptor beta (PDGFRβ). unipd.it

For Sigma Receptor Ligands: In the context of sigma receptor ligands, the piperidine ring plays a definitive role in binding affinity. SAR studies on a series of piperidine derivatives showed that substitutions on the ring are well-tolerated and can significantly enhance affinity for the sigma-2 (σ2) receptor. scielo.br For example, introducing a benzyl (B1604629) group at the 4-position of the piperidine ring resulted in a tenfold increase in affinity. Moving this benzyl group to the 3-position maintained high affinity, while moving it to the 2-position was also tolerated, though the 3- and 4-substituted derivatives displayed the highest affinity. scielo.br Furthermore, in a series of dual-target compounds, the piperidine moiety was identified as a "critical structural element" for high affinity at the sigma-1 (σ1) receptor, especially when compared to its piperazine (B1678402) analogue. researchgate.net

For Antimalarial Agents: The this compound moiety has also been incorporated into potential antimalarial agents. In one study, a series of arylvinylquinoline analogues were synthesized where this compound was attached to the main scaffold. However, these specific compounds generally exhibited only moderate to low activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. nih.gov

| Scaffold/Target | Structural Modification | Effect on Activity | Source |

|---|---|---|---|

| c-KIT Inhibitor | Methyl group at position 4 of benzene and piperidine rings | Important for inhibitory activity | mdpi.com |

| c-KIT Inhibitor | Shift of ether linkage on piperidine from position 4 to 3 | Abolished activity | mdpi.com |

| Sigma-2 Ligand | Addition of 4-benzyl group to piperidine ring | ~10-fold increase in affinity | scielo.br |

| Sigma-2 Ligand | 3-benzyl or 3-phenyl group on piperidine ring | High affinity retained | scielo.br |

| Sigma-1/H3 Ligand | Piperidine moiety (vs. piperazine) | Critical for high sigma-1 affinity | researchgate.net |

| Antimalarial | Incorporation of this compound into arylvinylquinoline | Moderate to low activity | nih.gov |

Design and Synthesis of Drug Candidates Incorporating this compound

Targeted Therapeutic Areas and Mechanisms of Action

Research into this compound derivatives has focused on several key therapeutic areas, primarily driven by their ability to interact with protein kinases and sigma receptors. These targets are involved in the pathophysiology of cancer and neurological disorders, respectively.

Protein kinases are enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and differentiation. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for drug development. acs.org Small molecule kinase inhibitors are a significant class of modern therapeutics. acs.org Derivatives of this compound are often found within larger scaffolds, such as 4-anilinoquinazolines and 4-anilinopyrimidines, which are known to be effective kinase inhibitors. unipd.itnih.govmdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells. escholarship.org Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a clinically validated drug target. frontiersin.orgnih.gov The development of FLT3 inhibitors is a key strategy for treating AML. escholarship.org However, resistance to first-generation inhibitors, often through secondary mutations in the kinase domain, remains a significant clinical challenge. frontiersin.orgnih.gov Research efforts are focused on developing new inhibitors, including those based on scaffolds related to this compound, that can overcome this resistance. nih.govmolaid.com For example, a covalent inhibitor, F15, based on a 4-(4-aminophenyl)pyridine structure, has shown potent activity against both wild-type FLT3 and FLT3-dependent AML cell lines. nih.gov

c-kit: The c-kit proto-oncogene encodes a receptor tyrosine kinase (KIT) that is vital for the development of certain cell types, including hematopoietic stem cells and melanocytes. medchemexpress.com Activating mutations in the c-kit gene are a primary driver of gastrointestinal stromal tumors (GIST). mdpi.comnih.gov Therefore, c-kit is a major therapeutic target for GIST and other cancers. nih.govmdpi.com Several approved drugs, such as imatinib (B729) and sunitinib, inhibit c-kit. medchemexpress.com Research into novel c-kit inhibitors includes the design of derivatives containing piperidine moieties, which have shown potent activity against c-kit mutants resistant to existing therapies. mdpi.commdpi.com

Tropomyosin Receptor Kinase B (TrkB): The tropomyosin receptor kinases (TRK), including TRKA, TRKB, and TRKC, are a family of neurotrophin receptors that are essential for the development and function of the nervous system. mdpi.comsioc-journal.cn Gene fusions involving the NTRK genes that encode these receptors can lead to the formation of oncogenic fusion proteins that drive various types of cancer. mdpi.comsioc-journal.cn As a result, TRK kinases have emerged as important pan-cancer targets. nih.govnih.gov The development of TRK inhibitors has led to tumor-agnostic therapies. mdpi.com Research has identified potent and selective inhibitors of the TRK family, including derivatives that incorporate piperidine-related structures. acs.org

| Compound/Derivative Class | Target Kinase | Reported Activity | Source |

|---|---|---|---|

| F15 (4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative) | FLT3 | IC50 = 123 nM (enzyme); IC50 = 91 nM (MV4-11 cells) | nih.gov |

| N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivative (6e) | c-KIT | Showed potent inhibition and selectivity over ABL kinase | mdpi.com |

| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT | Potent against imatinib-resistant c-KIT V560G/D816V mutant | nih.govmdpi.com |

| 4-Anilinoquinazoline derivative | TRKA, TRKB, TRKC | Inhibits with low-nanomolar IC50 values | acs.org |

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are a unique class of intracellular proteins found throughout the body, with high expression in the central nervous system. scielo.brmedchemexpress.com They are not classic receptors but rather chaperone proteins that can modulate a variety of ion channels and signaling pathways. researchgate.net They have been implicated in a range of neurological and psychiatric conditions, and ligands that bind to these receptors are being investigated for their therapeutic potential. researchgate.net

The piperidine scaffold is a common feature in many potent and selective sigma receptor ligands. researchgate.net For example, the sigma receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in models of ischemic brain injury. nih.gov Its mechanism is associated with modulating the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density-95 (PSD-95), thereby reducing excitotoxicity. nih.gov As highlighted in the SAR section (3.1.2), the structure of the piperidine ring and its substituents is a key determinant of binding affinity and selectivity for sigma receptor subtypes. scielo.brresearchgate.net

Sigma Receptor Ligands

Sigma-1 Receptor (S1R) Agonism and Binding Modes

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, where it modulates a variety of cellular functions, including calcium signaling and neuronal communication. nih.gov Its role in neurological and psychiatric disorders has made it an attractive target for drug development.

Several piperidine and piperazine-based compounds have been identified as potent S1R ligands. For instance, the piperazine derivative 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) was identified as a potent S1R agonist with a high affinity (Kᵢ = 3.2 nM), comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.5 nM). ucl.ac.be Another study on a series of N-substituted piperidine derivatives revealed compounds with significant S1R affinity, with Kᵢ values in the nanomolar range. For example, compound 5f in one study, a piperidine derivative, exhibited a Kᵢ of 4.17 nM for S1R. hdsa.org

The binding affinity of these ligands is influenced by the nature of the substituents on the piperidine ring and the length of the alkyl linker connecting it to other moieties. For example, in one series of benzylpiperidine derivatives, the presence of a 4-hydroxylphenyl group was generally found to be detrimental to the affinity for S1R. ucl.ac.be Molecular docking studies have helped to elucidate the binding modes of these ligands within the S1R binding site, revealing key interactions with amino acid residues that rationalize their observed affinities. ucl.ac.be

Pridopidine, a compound containing a piperidine core, is a selective S1R agonist with a Kᵢ value of approximately 80 nM. rcsb.org It has been investigated for its therapeutic potential in neurodegenerative diseases like Huntington's disease. rcsb.org Another potent S1R ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) , has demonstrated neuroprotective properties, which are believed to be mediated through its agonist activity at the S1R. ajol.info

Below is a table summarizing the binding affinities of selected piperidine derivatives for the Sigma-1 receptor.

| Compound | Kᵢ (nM) for S1R | Reference |

| Compound 1 | 3.2 | ucl.ac.be |

| Compound 2 | 24 | ucl.ac.be |

| Compound 5f | 4.17 | hdsa.org |

| Compound 13b | 1.28 | hdsa.org |

| Pridopidine | ~80 | rcsb.org |

| Haloperidol (reference) | 2.5 | ucl.ac.be |

Antimalarial Drug Discovery

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, has created an urgent need for novel antimalarial agents. The 4-aminoquinoline (B48711) scaffold, present in the long-standing antimalarial drug chloroquine (B1663885), and the piperidine ring are important pharmacophores in the development of new antimalarial drugs. scielo.brparahostdis.org

Research has shown that 1,4-disubstituted piperidine derivatives can exhibit potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. In one study, a library of such derivatives was synthesized from 4-aminopiperidine (B84694) precursors. Several of these compounds demonstrated significant antiplasmodial activity in the nanomolar range. For instance, compound 13b from this study showed an IC₅₀ of 4.19 nM against the 3D7 (CQS) strain and 13.30 nM against the W2 (CQR) strain. ucl.ac.be

Hybrid molecules combining the 4-aminoquinoline core with other chemical moieties via a piperidine linker have also been explored. A series of chloroquine acetamide (B32628) hybrids showed promising antimalarial activity with IC₅₀ values ranging from 1.29 to 53.98 µM against the NF54 (CQS) strain of P. falciparum. parahostdis.org Another study reported a hybrid compound that displayed excellent in vitro antiplasmodial activities against both sensitive (D10; IC₅₀ = 0.027 μM) and resistant (K1; IC₅₀ = 0.019 μM) P. falciparum strains, with no observed cross-resistance with chloroquine. scielo.br

A compound referred to as SAM13-2HCl, a derivative of a quinolone-based antimalarial candidate, demonstrated a selective index (a ratio of cytotoxicity to antimalarial activity) that was 3-fold greater against the 3D7 strain and 1.3-fold greater against the K1 strain compared to its parent compound in vitro. nih.gov

The table below presents the in vitro antimalarial activity of selected piperidine and quinoline (B57606) derivatives.

| Compound/Derivative | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Compound 12a | W2 (CQR) | 11.6 | ucl.ac.be |

| Compound 12d | 3D7 (CQS) | 13.64 | ucl.ac.be |

| Compound 13b | 3D7 (CQS) | 4.19 | ucl.ac.be |

| Compound 13b | W2 (CQR) | 13.30 | ucl.ac.be |

| Chloroquine | 3D7 (CQS) | 22.38 | ucl.ac.be |

| Chloroquine | W2 (CQR) | 134.12 | ucl.ac.be |

| Chloroquine Acetamide Hybrid (most active) | NF54 (CQS) | 1290 | parahostdis.org |

| Hybrid Compound | D10 (CQS) | 27 | scielo.br |

| Hybrid Compound | K1 (CQR) | 19 | scielo.br |

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key area of pharmaceutical research. Piperidine derivatives have been investigated for their potential to modulate inflammatory pathways. scielo.org.mx

One study explored a series of piperlotine analogues, which are α,β-unsaturated amides, for their in vivo anti-inflammatory activity. In a TPA-induced acute inflammation model in mice, derivatives 2 and 6 exhibited significant edema inhibition of 52.02%. nih.gov The trifluoromethyl derivative 6 showed anti-inflammatory activity comparable or even superior to the commercial anti-inflammatory drug indomethacin (B1671933) in both oral and topical administration models. nih.gov

Another area of research has focused on piperidin-4-one imine derivatives. A study reported the synthesis of such compounds and evaluated their anti-inflammatory activity using a protein denaturation method. One of the synthesized imine derivatives, Compound 2 , showed a 71.3% inhibition of protein denaturation, indicating a more potent anti-inflammatory response compared to other derivatives in the same study. scielo.org.mx

Furthermore, phenylpiperazine derivatives of 1,4-benzodioxan have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Compound 3k from this series demonstrated the best anti-inflammatory activity among the tested compounds and showed no signs of ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Computational docking studies supported these findings, showing that compound 3k interacts with key residues in the active site of the COX-2 enzyme. nih.gov

The table below summarizes the anti-inflammatory activity of selected piperidine derivatives.

| Compound/Derivative | Model | Activity | Reference |

| Piperlotine derivative 2 | TPA-induced edema (mice) | 52.02% inhibition | nih.gov |

| Piperlotine derivative 6 | TPA-induced edema (mice) | 52.02% inhibition | nih.gov |

| Piperidin-4-one imine derivative 2 | Protein denaturation assay | 71.3% inhibition | scielo.org.mx |

| Phenylpiperazine derivative 3k | In vivo and in vitro models | Selective COX-2 inhibitor | nih.gov |

| Indomethacin (reference) | TPA-induced edema (mice) | 60.32% inhibition | nih.gov |

Anticancer Agent Research

The piperidine scaffold is a component of numerous anticancer agents, and research into novel derivatives continues to yield promising candidates. mdpi.commdpi.com These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation.

A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. Several of these compounds showed significant anticancer effects. For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (23) was particularly effective against the breast cancer MDA-MB-468 cell line with a 50% growth inhibition (GI₅₀) of 1.00 μM. Another conjugate with 1-bis(4-fluorophenyl)methyl piperazine (25) was most effective against the non-small cell lung cancer cell line HOP-92, with a GI₅₀ of 1.35 μM. mdpi.com

Hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have also been investigated as potential anticancer agents. These studies showed that 4-piperidone derivatives generally displayed better cytotoxicity than their cyclohexanone (B45756) counterparts. mdpi.com Specifically, the 3,4,5-trihydroxyphenyl-substituted derivative 5c was found to effectively promote cell apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. mdpi.com In vivo studies with this compound showed effective suppression of HepG2 xenograft growth. mdpi.com

Symmetric 4-aryl-1,4-dihydropyridines have also been evaluated for their cytotoxicity against human cancer cell lines. While many were inactive, compounds 18 (diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), 19 (diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), and 20 (diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) showed notable cytotoxicity against HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The table below shows the anticancer activity of selected piperidine derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 µM (GI₅₀) | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 µM (GI₅₀) | mdpi.com |

| 4-Piperidone derivative 5c | HepG2, A549, HeLa, etc. | Potent cytotoxicity | mdpi.com |

| 1,4-Dihydropyridine 18 | HeLa | 3.6 µM (IC₅₀) | nih.gov |

| 1,4-Dihydropyridine 18 | MCF-7 | 5.2 µM (IC₅₀) | nih.gov |

| 1,4-Dihydropyridine 19 | HeLa | 2.3 µM (IC₅₀) | nih.gov |

| 1,4-Dihydropyridine 19 | MCF-7 | 5.7 µM (IC₅₀) | nih.gov |

| 1,4-Dihydropyridine 20 | HeLa | 4.1 µM (IC₅₀) | nih.gov |

| 1,4-Dihydropyridine 20 | MCF-7 | 11.9 µM (IC₅₀) | nih.gov |

Antiviral Activity, Including Anti-Influenza Virus

The development of new antiviral agents is crucial for combating viral infections, particularly those caused by rapidly mutating viruses like influenza. Piperidine derivatives have emerged as a promising class of compounds with antiviral properties. mdpi.comnih.gov

A high-throughput screening of a compound library led to the discovery of a novel piperidine-based derivative, ethyl 4-(quinolin-4-ylthio)piperidine-1-carboxylate, which was found to inhibit influenza virus infection. mdpi.com Further optimization of this lead compound resulted in derivatives with potent anti-influenza activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) , demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC₅₀ values as low as 0.05 μM. mdpi.com Time-of-addition experiments indicated that this compound interferes with the early to middle stages of influenza virus replication. mdpi.com

In another study, new N-substituted piperidine derivatives were synthesized and evaluated for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus. Several of the synthesized compounds were found to be effective against this strain, with some showing efficacy comparable to the commercial drug oseltamivir. nih.gov

The table below presents the anti-influenza activity of selected piperidine derivatives.

| Compound/Derivative | Virus Strain(s) | Activity (EC₅₀) | Reference |

| Ethyl 4-(quinolin-4-ylthio)piperidine-1-carboxylate | Influenza A | 13.9 µM | mdpi.com |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A (various strains) | As low as 0.05 µM | mdpi.com |

| N-substituted piperidine derivatives | Influenza A/H1N1 | Comparable to oseltamivir | nih.gov |

Selective Interleukin-2 (B1167480) Inducible T-cell Inhibitors

Interleukin-2 inducible T-cell kinase (ITK) is a member of the Tec family of kinases and plays a critical role in T-cell signaling. imtm.czrndsystems.com As such, it is a key therapeutic target for a range of immune-mediated and inflammatory diseases, as well as T-cell malignancies. The development of selective ITK inhibitors is an active area of research.

Several classes of ITK inhibitors have been developed, with some incorporating a piperidine moiety. For example, PF-06465469 is a potent inhibitor of ITK with an IC₅₀ of 2 nM. nih.gov This compound also inhibits Bruton's tyrosine kinase (BTK) with the same potency. nih.gov It has shown nanomolar potencies in cell-based assays and human whole blood assays, with IC₅₀ values of 31 nM and 48 nM, respectively. nih.gov

Another study focused on the development of azaspirooxindolinone derivatives as ITK and BTK inhibitors. Several compounds from this series demonstrated selective cytotoxicity against cancer cell lines expressing ITK or BTK. rndsystems.com Compound 3d from this study was identified as a selective ITK inhibitor with an IC₅₀ of 0.91 µM and no detectable inhibition of BTK. This compound also showed high cytotoxicity in ITK-positive Jurkat cells (IC₅₀ = 3.58 µM). rndsystems.com

The table below summarizes the inhibitory activity of selected piperidine-containing ITK inhibitors.

| Compound/Derivative | Target(s) | Activity (IC₅₀) | Reference |

| PF-06465469 | ITK, BTK | 2 nM (enzymatic) | nih.gov |

| PF-06465469 | Cell-based IP1 assay | 31 nM | nih.gov |

| PF-06465469 | Human whole blood assay | 48 nM | nih.gov |

| Azaspirooxindolinone 3d | ITK | 0.91 µM (enzymatic) | rndsystems.com |

| Azaspirooxindolinone 3d | Jurkat cells (ITK-positive) | 3.58 µM (cytotoxicity) | rndsystems.com |

IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). mdpi.comosti.gov Its involvement in innate immunity and inflammation has made it a significant target for the development of drugs to treat autoimmune diseases and certain cancers. osti.gov

Several classes of small molecule IRAK-4 inhibitors have been discovered, some of which feature a piperidine scaffold. One such class is the pyrazole-based inhibitors. Structure-activity relationship (SAR) studies on these compounds revealed that piperidines at the C-3 position of the pyrazole (B372694) ring were well-tolerated. ajol.info Further optimization led to the identification of a piperazine derivative, compound 32 , which was a potent enzyme inhibitor with good cellular activity and was shown to be orally efficacious in a mouse model of arthritis. ajol.info

Another approach has led to the discovery of 2,6-diaminopyrimidin-4-one derivatives as a new and selective chemotype for IRAK-4 inhibition. Through structure-enabled design, an initial aminopyrimidine hit was modified to generate these more potent and selective compounds. While not directly this compound derivatives, the exploration of various heterocyclic scaffolds, including those amenable to substitution with piperidine groups, is a common strategy in the design of kinase inhibitors. The unique tyrosine gatekeeper residue in the ATP-binding pocket of IRAK-4 is a key feature that can be exploited for the design of selective inhibitors. osti.gov

The development of potent and selective IRAK-4 inhibitors is an ongoing effort, with several compounds having entered clinical trials for inflammatory and autoimmune diseases. osti.gov

9-Aminoacridines with Antiprion Activity

Prion diseases, also known as transmissible spongiform encephalopathies, are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.gov This conversion leads to the accumulation of PrPSc in the brain, causing neuronal loss and spongiform changes. nih.gov The development of effective therapies is a critical unmet need.

One promising class of compounds under investigation is the 9-aminoacridines. Research has shown that certain derivatives of 9-aminoacridine (B1665356) exhibit significant antiprion activity. chemicalbook.com These compounds are thought to exert their effects through various mechanisms, including the stabilization of the normal PrPC conformation, interference with the interaction between PrPC and PrPSc, and induction of PrPC aggregation and precipitation to reduce its availability for conversion. nih.gov

Some antiprion compounds, such as GN8 and GJP49, act as "medical chaperones" by specifically binding to a "hot spot" on PrPC and stabilizing its native structure. nih.gov Others, like quinacrine (B1676205) and epigallocatechin gallate, bind more nonspecifically, while compounds such as Congo red and pentosan polysulfate induce aggregation of PrPC. nih.gov A fourth category of antiprion agents does not bind to PrPC at all, suggesting they interact with other molecular partners. nih.gov The exploration of this compound as a scaffold for designing novel 9-aminoacridine derivatives could yield new therapeutic candidates for these devastating diseases.

Alzheimer's Disease Treatment Approaches

Alzheimer's disease (AD) is the most common form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govmdpi.com Current treatments for AD primarily offer symptomatic relief and include cholinesterase inhibitors and NMDA receptor antagonists. medscape.comwww.nhs.uk

The piperidine nucleus is a key structural motif in many compounds developed for AD therapeutics. nih.govencyclopedia.pub Derivatives of this compound are being investigated for their potential to address the underlying pathology of AD. One strategy involves the inhibition of O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc from tau protein. Inhibiting OGA leads to increased O-GlcNAcylation of tau, which in turn can reduce its phosphorylation. A series of 4-(arylethynyl)piperidine derivatives has been developed as potent OGA inhibitors, with one compound demonstrating significant enzymatic and cellular potency, as well as the ability to reduce tau phosphorylation in a cell model. nih.gov

Another approach focuses on the dual inhibition of acetylcholinesterase (AChE) and Aβ aggregation. nih.gov New piperidine derivatives have been synthesized and shown to inhibit both AChE and Aβ(1-42) peptide aggregation. nih.gov Molecular modeling studies have provided insights into how these compounds bind to the active site of AChE. nih.gov The development of multi-target-directed ligands, which can simultaneously modulate different pathological pathways in AD, is a promising area of research for this compound derivatives. mdpi.com

Preclinical Evaluation and Biological Screening Methodologies

The journey of a potential drug from the laboratory to the clinic involves rigorous preclinical evaluation to assess its efficacy and safety. This process includes a variety of in vitro and in vivo studies, as well as pharmacokinetic profiling.

In Vitro Pharmacological Assays

In vitro assays are essential for the initial screening and characterization of new chemical entities. These assays are conducted in a controlled environment outside of a living organism, often using cell cultures or isolated proteins.

For this compound derivatives, a range of in vitro assays are employed to determine their biological activity. These include:

Enzyme Inhibition Assays: To assess the inhibitory potency of compounds against specific enzymes, such as acetylcholinesterase and butyrylcholinesterase in the context of Alzheimer's disease. mdpi.com For example, benzimidazole-based pyrrole/piperidine hybrids have been screened for their inhibitory activities against these enzymes. mdpi.com

Cytotoxicity Assays: To evaluate the toxicity of compounds against various cell lines. MTT and SRB assays are commonly used to screen for cytotoxic properties against cancer cell lines. nih.gov

Protein Synthesis Inhibition Assays: To determine if compounds interfere with the fundamental process of protein synthesis. A rabbit reticulocyte lysate cell-free translation system has been used to test the inhibitory activity of methylated 4-oxypiperidine derivatives. nih.gov

Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of compounds for specific receptors, such as opioid and I2-imidazoline receptors. nih.gov

Antimicrobial Screening: The antibacterial activity of new derivatives can be evaluated in vitro against various bacterial strains using methods like the agar (B569324) cup diffusion method. ekb.eg

Real-Time Quaking-Induced Conversion (RT-QuIC): This assay is used to assess the ability of compounds to block the conversion of PrPC to PrPSc in prion disease research. nih.gov

These in vitro screening methods allow for the rapid identification of promising lead compounds for further development. chemrxiv.org

In Vivo Studies of this compound Analogs

Following promising in vitro results, lead compounds are advanced to in vivo studies, which are conducted in living organisms, typically animal models. nih.govnih.gov These studies are crucial for understanding how a compound behaves in a complex biological system. The selection of an appropriate animal model is critical and depends on the disease being studied and the specific research question. nih.govcriver.comeupati.eu

For instance, in cancer research, Ehrlich ascites carcinoma (EAC)-bearing Swiss albino mice have been used to evaluate the in vivo anticancer activities of furfurylidene 4-piperidone analogs. nih.gov In the context of Alzheimer's disease, transgenic mouse models such as APP/PS1 mice are used to assess the efficacy of new treatments in ameliorating cognitive impairment. nih.gov For prion disease research, animal models are used to determine if a compound can prolong survival time after infection with a prion strain. nih.gov

The goals of in vivo studies are to:

Evaluate the efficacy of the compound in a disease model.

Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Assess the safety and tolerability of the compound.

Data from these studies are essential for deciding whether a compound should proceed to clinical trials in humans. admescope.com

Investigation of Drug Metabolism and Pharmacokinetics (DMPK)

Drug Metabolism and Pharmacokinetics (DMPK) studies are a critical component of preclinical development, providing essential information on how a drug is absorbed, distributed, metabolized, and excreted by the body (ADME). scielo.brbioanalysis-zone.com These studies are vital for predicting a drug's behavior in humans and for designing safe and effective dosing regimens.

DMPK studies for this compound derivatives would involve a combination of in vitro and in vivo methods. In vitro assays, often using liver microsomes, can provide initial insights into metabolic stability. dndi.org In vivo pharmacokinetic studies in animal models are then conducted to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. uct.ac.za

Metabolic cage studies can be employed to collect and analyze excreta (urine and feces) to understand the routes of elimination and to identify metabolites. admescope.comuct.ac.za Identifying the metabolic pathways of a drug candidate is crucial for understanding potential drug-drug interactions and for ensuring that metabolites are not toxic. bioanalysis-zone.com This comprehensive DMPK profiling is essential for the successful translation of a promising compound from preclinical to clinical development. admescope.com

Computational Medicinal Chemistry for this compound

Computational medicinal chemistry has become an indispensable tool in modern drug discovery and development. researchgate.net It utilizes computer-based methods to analyze, model, and predict the properties of chemical compounds, thereby accelerating the design of new drugs.

For this compound derivatives, computational approaches are used in several key areas:

Target Identification and Validation: In silico tools like SwissTargetPrediction can be used to identify the most likely protein targets for new piperidine derivatives. clinmedkaz.org

Prediction of Biological Activity: The Prediction of Activity Spectra for Substances (PASS) online tool can predict the possible pharmacological activities of compounds, helping to guide preclinical studies. clinmedkaz.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to understand the binding modes of this compound derivatives to their targets, such as acetylcholinesterase in Alzheimer's disease research. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogs. mdpi.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to understand the stability of the interaction. rsc.org

Pharmacokinetic Property Prediction: Computational tools can predict ADME properties, such as lipophilicity (logP) and polar surface area (PSA), which are important for drug-likeness. scielo.br

By integrating these computational methods, researchers can prioritize the synthesis of the most promising compounds, optimize their properties, and gain a deeper understanding of their mechanisms of action. rsc.orgresearchgate.net This synergy between computational and experimental approaches is crucial for the efficient discovery of novel therapeutics based on the this compound scaffold.

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are indispensable computational tools in the rational design of this compound derivatives, providing crucial insights into their binding modes and interactions with specific biological targets. mdpi.comresearchgate.net These techniques allow researchers to predict the binding affinity and orientation of a ligand within the active site of a protein, thereby guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov

A variety of software programs, such as AutoDock, Pymol, and Discovery Studio Visualizer, are employed to perform these in silico analyses. mdpi.com By docking synthesized or virtual compounds into the crystal structures of target proteins, researchers can identify key amino acid residues involved in the binding interactions. nih.gov For example, in the development of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), docking studies have revealed crucial hydrogen bonds and hydrophobic interactions between the piperidine-containing ligands and the enzyme's active site. mdpi.com

In the context of anticancer drug discovery, molecular docking has been utilized to study the interactions of piperidine derivatives with targets like the human murine double minute 2 (HDM2) protein, a key negative regulator of the p53 tumor suppressor. researchgate.net These studies help in understanding the mechanism of action and in designing novel inhibitors that can restore p53 function. researchgate.net Similarly, for antimicrobial applications, docking studies have been used to predict the binding modes of ciprofloxacin-triazole hybrids containing a piperazine (a related six-membered nitrogen heterocycle) moiety to the DNA gyrase enzyme. nih.gov

The following table provides examples of docking scores for this compound derivatives against various targets:

| Derivative Type | Target Enzyme | Docking Score (kcal/mol) | Reference |

| Benzimidazole-based piperidine analog | Acetylcholinesterase (AChE) | -7.73 | mdpi.com |

| Benzimidazole-based piperidine analog | Butyrylcholinesterase (BuChE) | -8.20 | mdpi.com |

| Ciprofloxacin-triazole hybrid | Topoisomerase II | Not specified | nih.gov |

| Piperidine-derived HDM2 inhibitor | HDM2 | -6.639 | researchgate.net |

These docking scores, which represent the predicted binding affinity, are instrumental in prioritizing compounds for synthesis and biological evaluation. mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior and stability of ligand-protein complexes over time. mdpi.comfrontiersin.org These simulations provide a more realistic representation of the biological environment compared to static docking studies by considering the flexibility of both the ligand and the protein. mdpi.com

MD simulations are frequently used to refine the binding poses obtained from molecular docking and to assess the stability of the interactions. nih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe conformational changes, water molecule dynamics, and the persistence of key interactions, such as hydrogen bonds. frontiersin.orgnih.gov This information is critical for understanding the molecular basis of ligand recognition and for designing inhibitors with improved binding affinities. mdpi.com

For instance, MD simulations have been employed to study the binding of N-phenylpyrimidine-4-amine derivatives to FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov These simulations revealed the impact of mutations on ligand binding affinity. nih.gov In another study, MD simulations of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors were conducted to evaluate the stability of the designed compounds within the protein's active site. nih.gov

The stability of the protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. Lower RMSD values generally indicate a more stable complex. frontiersin.org The following table summarizes parameters from MD simulations of various piperidine derivative complexes:

| System | Simulation Time (ns) | Key Finding | Reference |

| N-phenylpyrimidine-4-amine derivatives with FLT3 | Not Specified | Mutation in the gatekeeper residue F691 led to lower binding affinity. | nih.gov |

| Imidazo[4,5-b]pyridine derivatives with Aurora kinase A | 50 | Confirmed the stability of newly designed compounds. | nih.gov |

| Acefylline derivatives with MAO-B | 100 | MAO-B21 was identified as the most stable candidate. | frontiersin.org |

Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM/PBSA) can be used to calculate the binding free energies from MD simulation trajectories, providing a more accurate prediction of binding affinity than docking scores alone. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are valuable tools in medicinal chemistry for predicting the activity of novel compounds, understanding the structural requirements for activity, and guiding the design of more potent molecules. wikipedia.orgnih.gov

In a QSAR study, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are correlated with their biological activities (e.g., IC50 or LD50 values). nih.govcrpsonline.com These descriptors can be topological, electronic, or steric in nature. nih.gov Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and neural networks, are used to build the QSAR models. nih.govnih.gov

QSAR studies have been successfully applied to various classes of piperidine derivatives. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists was conducted using a neural network approach to correlate molecular descriptors with analgesic activities. nih.gov Another study developed QSAR models to predict the toxicity of piperidine derivatives against Aedes aegypti mosquitoes, using topological descriptors. nih.gov

The predictive power of a QSAR model is assessed through internal and external validation techniques. wikipedia.org Key statistical parameters used for validation include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²pred). nih.gov

The following table presents key parameters from QSAR studies on piperidine derivatives:

| Compound Series | Biological Activity | QSAR Method | Key Statistical Parameter (q²) | Reference |

| Piperidine derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM, etc. | >0.8 (for test sets with OLS-MLR and linear SVM) | nih.gov |

| 4-Phenylpiperidine derivatives | Mu opioid agonism | Neural Network | Not specified | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Anticancer (Aurora kinase inhibition) | HQSAR, CoMFA, CoMSIA, TopomerCoMFA | 0.892, 0.866, 0.877, 0.905 | nih.gov |

The insights gained from QSAR models, often visualized as contour maps in methods like CoMFA and CoMSIA, highlight the regions of the molecule where modifications are likely to enhance or diminish biological activity. nih.gov This information is invaluable for the rational design and optimization of new this compound derivatives with improved therapeutic potential.

Materials Science Applications of 4 Piperidinoaniline and Its Derivatives

Development of Advanced Functional Materials

The primary application of 4-Piperidinoaniline in materials science is in the creation of advanced functional nanomaterials, specifically carbon dots (CDs), which are a class of carbon-based nanoparticles smaller than 10 nm. googleapis.com These CDs inherit properties from their precursor molecules, allowing for rational design and synthesis.

Synthesis of Carbon Dots (CDs) for Imaging Applications